GluR4cr

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

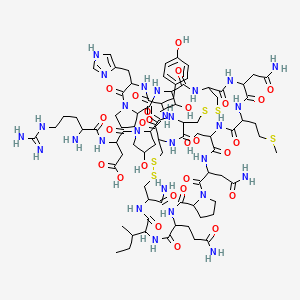

GluR4cr is a peptide analog of pep2m . It is an inactive control peptide with the molecular formula C48H91N17O13S and a molecular weight of 1146.42 .

Synthesis Analysis

The synthesis of a compound like GluR4cr typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The synthesis of a potentially “super-armed” glucuronidation donor has been reported, where the α-anomer was crystallized and analyzed by single crystal X-ray diffraction .Molecular Structure Analysis

While specific molecular structure analysis for GluR4cr is not available, there are tools and methods that can be used for such analysis. For instance, molecular dynamics simulation studies can provide insights into the dynamic behavior of a molecule in a membrane environment . Automated structure determination of small molecules concurrent with single crystal data collection and processing can also be used .Chemical Reactions Analysis

Chemical reactions analysis typically involves understanding the process by which a chemist or a computer determines how to synthesize a specific compound . The green synthesis of glutaric acid, for example, has been studied via joint testing technology .Physical And Chemical Properties Analysis

Physical and chemical properties of a substance like GluR4cr can be determined using various techniques. These properties include color, density, hardness, and melting and boiling points . Techniques such as physical and thermal analysis can be used to determine these properties .科学的研究の応用

Neuroscience Research: Inactive Control Peptide

PEP4C serves as an inactive control peptide analog of pep2m, which is a peptide inhibitor of the interaction between the C-terminus of the GluA2 subunit of AMPA receptors and the N-ethylmaleimide-sensitive fusion protein (NSF) . This application is crucial in neuroscience research, particularly in studies investigating synaptic transmission and plasticity. By serving as a control, PEP4C allows researchers to discern the specific effects of active peptides like pep2m on AMPA receptor regulation.

Drug Delivery Systems: Stimuli-Responsive Hydrogels

The compound’s analogs are used in creating stimuli-responsive hydrogels for drug delivery systems . These hydrogels can respond to external stimuli such as temperature, pH, and light, making them highly suitable for targeted drug release. This application is particularly relevant in the development of non-invasive treatment methods for skin-related diseases through textile-based transdermal therapy.

Biomedical Research: Protein Interaction Studies

In biomedical research, PEP4C is used to study protein interactions, especially those involving glutamate receptors . Understanding these interactions is essential for unraveling the mechanisms underlying various neurological disorders and developing potential treatments.

Pharmacology: AMPA Receptor Studies

PEP4C is involved in pharmacological studies focusing on AMPA receptors . These receptors play a key role in fast synaptic transmission in the central nervous system. The compound’s role as an inactive control helps in evaluating the efficacy of new drugs targeting these receptors.

Biopolymer Research: Sol-Gel Transition Properties

The structural analogs of PEP4C are researched for their sol-gel transition properties in biopolymer studies . These properties are important for developing smart materials that can change their state in response to environmental changes, which has implications for various industrial and medical applications.

作用機序

Target of Action

PEP4C, also known as GluR4cr, primarily targets the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF) . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . NSF is a protein involved in the fusion of vesicles in the cell, playing a crucial role in neurotransmitter release .

Mode of Action

PEP4C acts as an inactive control peptide analog of pep2m , a peptide inhibitor . It inhibits the interaction between the C-terminus of the GluA2 subunit and NSF . This interaction is essential for the regulation of synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by PEP4C involves the AMPA receptor cycling . This pathway plays a significant role in synaptic transmission and plasticity . By inhibiting the interaction between the GluA2 subunit and NSF, PEP4C can potentially affect the regulation of this pathway .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of PEP4C’s action primarily involve the regulation of synaptic transmission . By inhibiting the interaction between the GluA2 subunit and NSF, PEP4C may affect the cycling of AMPA receptors, potentially influencing synaptic plasticity and neurotransmission .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can generally influence the activity and stability of peptides

Safety and Hazards

While specific safety and hazard information for GluR4cr is not available, it’s important to note that any substance can pose potential risks depending on its properties and how it’s handled . For instance, a product containing GluR4cr warns that it contains Dimethyl Sulfoxide (DMSO), a hazardous material .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDVEKDEUNWDBZ-SKYKFSGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91N17O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of PEP4c in the context of the research paper on synaptic strength changes in the hippocampus?

A1: The research paper focuses on understanding the mechanisms behind changes in synaptic strength, specifically focusing on the CA1 region of the hippocampus []. Long-Term Potentiation (LTP) is a key process in synaptic strengthening. The researchers used a voltage pulse (VP) protocol to mimic the calcium influx triggered by LTP induction. This protocol led to an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic strength.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

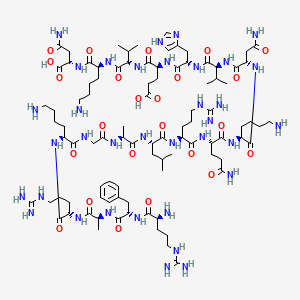

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

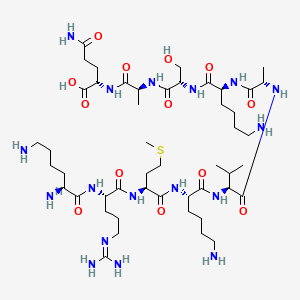

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)